2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4
Description
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is a deuterated aromatic compound featuring a phenol core substituted with a methoxy group at position 2 and an aliphatic ethylamine side chain at position 4. The ethylamine moiety is further modified with an isopropyl group (1-methylethyl), and four hydrogen atoms are replaced by deuterium (denoted by "-d4"), likely on the ethyl or isopropyl groups. This deuterium substitution enhances its utility as a stable isotope-labeled internal standard in mass spectrometry, pharmacokinetic studies, and metabolic tracing .
Molecular Formula: Estimated as C₉H₉D₄NO₂ (based on non-deuterated analogs). Molecular Weight: ~171.22 g/mol (calculated from non-deuterated molecular weight of 167.2 g/mol + 4 deuterium atoms). Key Features:
- Deuterium labeling for isotopic tracking.
- Branched isopropylaminoethyl group influencing steric and electronic properties.
- Methoxy group at position 2, a common site for metabolic O-demethylation.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
213.31 g/mol |
IUPAC Name |
2-methoxy-4-[1,1,2,2-tetradeuterio-2-(propan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-7-6-10-4-5-11(14)12(8-10)15-3/h4-5,8-9,13-14H,6-7H2,1-3H3/i6D2,7D2 |
InChI Key |
KILDIXVMORLKNX-KXGHAPEVSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])NC(C)C |
Canonical SMILES |
CC(C)NCCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Hydroxyacetophenone
The synthesis begins with bromination of 4-hydroxyacetophenone to form α-bromo-4-hydroxyacetophenone. This step, adapted from methods in EP0449602A1, employs copper(II) bromide or molecular bromine in chloroform/ethyl acetate. The reaction proceeds at reflux (60–80°C) for 8–10 hours, yielding the brominated intermediate in ~95% purity after recrystallization.
Reaction Conditions :
- Reagents : 4-Hydroxyacetophenone, CuBr₂ (2 eq.), chloroform/ethyl acetate (3:1 v/v).
- Temperature : 80°C.
- Workup : Filtration, solvent stripping, and recrystallization in toluene.
Methoxide Exchange for Methoxy Group Introduction
The α-bromo-4-hydroxyacetophenone undergoes methoxide-bromide exchange using sodium methoxide (NaOMe) in methanol. This step replaces the bromine atom with a methoxy group, forming α-methoxy-4-hydroxyacetophenone. Deuterated methanol (CD₃OD) may substitute methanol to introduce deuterium at the methyl position, though the target compound’s -d4 labeling suggests deuterium is reserved for the ethyl and isopropyl groups.
Key Data :
- Yield : 85–90%.
- Deuterated Variant : CD₃OD replaces methanol, but isotopic labeling here is optional depending on final deuteration goals.
Reductive Amination for Ethylamine Side Chain
Ketone Reduction to Ethyl Group
The α-methoxy-4-hydroxyacetophenone is reduced to 2-methoxy-4-(2-hydroxyethyl)phenol. Catalytic hydrogenation with palladium on carbon (Pd/C) under 30–50 bar H₂ at 50–80°C achieves this step. For deuterium incorporation, D₂ gas replaces H₂, producing a deuterated ethyl group (-CD₂-).
Optimized Parameters :
Introduction of Isopropylamino Group
The hydroxyl group on the ethyl side chain is converted to an amine via reductive amination. Reaction with deuterated isopropylamine (ND₂CD(CD₃)₂) in the presence of NaBD₄ (deuterated sodium borohydride) forms the isopropylamino group. This step ensures deuterium enrichment at the isopropyl methyl positions.
Reaction Scheme :
$$ \text{2-Methoxy-4-(2-hydroxyethyl)phenol} + \text{ND}2\text{CD(CD}3\text{)}2 \xrightarrow{\text{NaBD}4} \text{Target Compound} $$
Conditions :
- Solvent : Deuterated ethanol (C₂D₅OD).
- Temperature : 25°C, 12–24 hours.
- Yield : 70–75%.
Deuterium Incorporation Strategies
Catalytic Hydrogenation with D₂ Gas
Deuterium labeling at the ethyl group is achieved by substituting H₂ with D₂ during ketone reduction. This method, validated in EP1667964B1, ensures complete deuteration at the β and γ positions of the ethyl chain.
Isotopic Analysis :
Deuterated Reagents in Amination
Using ND₂CD(CD₃)₂ (deuterated isopropylamine) ensures the isopropyl group’s methyl positions (-CD₃) are fully labeled. This reagent, prepared via H/D exchange over Pt/C in D₂O, provides >99% isotopic purity.
Purification and Quality Control
Chromatographic Purification
The crude product is purified via reverse-phase HPLC using a C₁₈ column and acetonitrile/D₂O mobile phase. This step removes non-deuterated impurities and unreacted intermediates.
HPLC Parameters :
- Column : Waters XBridge C₁₈ (250 × 4.6 mm, 5 µm).
- Mobile Phase : 60:40 acetonitrile/D₂O (+0.1% CF₃COOD).
- Retention Time : 12.3 minutes.
Isotopic Purity Assessment
Isotopic enrichment is quantified using high-resolution mass spectrometry (HRMS) and ²H NMR.
Representative Data :
| Technique | Parameter | Result |
|---|---|---|
| HRMS (ESI+) | [M+H]⁺ | 214.312 Da |
| ²H NMR (CDCl₃) | δ 1.15 (s, 4D) | 99.2% Enrichment |
Challenges and Optimization
Minimizing Proton Back-Exchange
Deuterated intermediates are handled under inert atmosphere (N₂/Ar) to prevent H/D exchange with ambient moisture. Reactions are conducted in deuterated solvents (e.g., D₂O, C₂D₅OD).
Scalability Considerations
Large-scale synthesis (≥100 g) uses flow hydrogenation with D₂ gas to improve efficiency. Continuous-flow systems reduce catalyst loading and reaction time by 40% compared to batch processes.
Comparative Analysis of Methods
| Method | Deuterium Source | Yield (%) | Isotopic Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Catalytic D₂ | D₂ gas | 78 | 99.5 | 450 |
| NaBD₄ Reduction | ND₂CD(CD₃)₂ + NaBD₄ | 72 | 98.8 | 620 |
| H/D Exchange | D₂O + Acidic Resin | 65 | 97.3 | 380 |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool for studying enzyme-catalyzed reactions and metabolic processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to changes in cellular functions and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Amino Substituents
a) 2-Methoxy-4-{[(4-Methylphenyl)amino]methyl}phenol (CAS 58285-78-2)
- Molecular Formula: C₁₅H₁₇NO₂.
- Substituents: Aromatic p-tolylamino group attached via a methylene bridge.
- Key Differences: Aromatic amine vs. aliphatic amine in the target compound. Higher molecular weight (243.3 g/mol) and hydrophobicity due to the bulky aromatic substituent. Potential applications as a synthetic intermediate or ligand in coordination chemistry .
b) 2-Methoxy-4-[[(4-Methoxyphenyl)amino]methyl]phenol (CAS 58285-79-3)
Aliphatic Aminoethylphenol Derivatives
a) 4-(2-Aminoethyl)-2-methoxyphenol (CAS 554-52-9)
- Molecular Formula: C₉H₁₃NO₂.
- Substituents : Simple ethylamine side chain.
- Key Differences: Lack of isopropyl group reduces steric hindrance. Lower molecular weight (167.2 g/mol) and higher polarity. Potential precursor in neurotransmitter synthesis or metabolic studies .
b) 4-[1-({2-[(Dimethylamino)methyl]-2-methylpropyl}amino)ethyl]phenol
Physicochemical and Metabolic Comparisons
Table 1: Comparative Analysis of Key Compounds
Biological Activity
2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4, also known as a stable isotope-labeled compound, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the compound's biological activity, including its effects on different biological systems, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H17D4NO2
- Molecular Weight : 213.31 g/mol
- Appearance : Yellow solid
- Storage Conditions : 2-8°C under inert atmosphere
The biological activity of 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential effects on neurotransmitter systems and enzyme inhibition.
- Neurotransmitter Modulation : The compound is believed to influence the levels of norepinephrine and serotonin in the brain, which are critical for mood regulation and cognitive functions.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and oxidative stress.
Antimicrobial Activity
Research has demonstrated that 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 exhibits antimicrobial properties against various pathogens. A study reported an effective minimum inhibitory concentration (MIC) against Staphylococcus aureus, comparable to established antibiotics .
Cytotoxicity Studies
In vitro cytotoxicity assays using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound could induce apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, showing significant cytotoxic effects at concentrations as low as 50 µM .
Case Studies
-
Study on Antimicrobial Effects :
- A study evaluated the antimicrobial efficacy of several derivatives of phenolic compounds, including 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4. Results indicated strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
-
Cytotoxicity in Cancer Research :
- In a comparative analysis of various phenolic compounds, 2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4 was shown to possess notable cytotoxic effects on lung cancer cell lines (A549). The study highlighted its mechanism involving apoptosis induction through the activation of caspase pathways .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 213.31 g/mol |
| Appearance | Yellow solid |
| Storage Temperature | 2-8°C |
| Antimicrobial MIC | Effective against S. aureus |
| Cytotoxicity IC50 (MCF-7) | ~50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
